4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzhydrylpiperazine and methoxyphenyl groups attached to a thieno[2,3-d]pyrimidine core, making it a subject of study for its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
This compound interacts with its targets by forming polar and hydrophobic interactions in the active site of hCA VII and hCA II . The compound is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail, which contributes to its inhibitory effect .
Biochemical Pathways
The action of this compound affects the carbon dioxide hydration pathway, which is crucial for various physiological processes . By inhibiting hCA, the compound disrupts this pathway, leading to downstream effects such as altered pH regulation and ion transport .
Pharmacokinetics
The compound’s design, including the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail, suggests it may have favorable pharmacokinetic properties .
Result of Action
The molecular effect of this compound’s action is the inhibition of hCA, particularly hCA II and hCA VII . This inhibition disrupts the hydration of carbon dioxide, leading to cellular effects such as altered pH regulation and ion transport .
Action Environment
Factors such as ph and the presence of other molecules could potentially affect its interaction with hca .
Biochemical Analysis
Biochemical Properties
It has been found to interact with human carbonic anhydrase II and VII . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of human carbonic anhydrase VII compared to human carbonic anhydrase II .
Cellular Effects
It is known to inhibit human carbonic anhydrase, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves binding to the active site of human carbonic anhydrase II and VII . The compound’s conformational flexibility and tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions .
Metabolic Pathways
It is known to interact with human carbonic anhydrase, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzhydrylpiperazine and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or methoxyphenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Known for its inhibitory activity against human carbonic anhydrase enzymes.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure.
Uniqueness
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity. Its thieno[2,3-d]pyrimidine core is less common compared to other heterocyclic systems, making it a valuable compound for exploring new chemical and biological properties.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4OS/c1-35-25-14-12-22(13-15-25)26-20-36-30-27(26)29(31-21-32-30)34-18-16-33(17-19-34)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNEJWUGHBCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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